molecular formula C11H24O4 B562206 2-Hydroxypropyl octanoate CAS No. 31565-12-5

2-Hydroxypropyl octanoate

Cat. No.: B562206
CAS No.: 31565-12-5
M. Wt: 220.31 g/mol
InChI Key: FSVSNKCOMJVGLM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.

Mode of Action

They can also be incorporated into cell membranes, affecting their fluidity and permeability .

Biochemical Pathways

Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .

Pharmacokinetics

Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .

Result of Action

Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Preparation Methods

2-Hydroxypropyl octanoate can be synthesized through esterification reactions involving octanoic acid and 2-hydroxypropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Hydroxypropyl octanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Hydroxypropyl octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is utilized in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.

    Industry: This compound is employed in the production of cosmetics, lubricants, and plasticizers.

Comparison with Similar Compounds

2-Hydroxypropyl octanoate can be compared with other fatty acid esters such as:

These comparisons highlight the unique properties of this compound, such as its specific ester linkage and its effectiveness as a permeation enhancer in pharmaceutical applications.

Properties

CAS No.

31565-12-5

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

octanoic acid;propane-1,2-diol

InChI

InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3

InChI Key

FSVSNKCOMJVGLM-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(C)O

Canonical SMILES

CCCCCCCC(=O)O.CC(CO)O

Synonyms

PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g)

Origin of Product

United States

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